Ethyndiol Diacetate

Vue d'ensemble

Description

It is primarily used as a progestin in oral contraceptives, often in combination with an estrogen such as ethinylestradiol . This compound is known for its role in preventing pregnancy by mimicking the effects of natural progesterone.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyndiol Diacetate is synthesized through a multi-step process starting from norethisterone. The key steps involve the acetylation of norethisterone to form the diacetate ester. The reaction typically involves the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is preserved in well-closed, light-resistant containers to maintain its stability .

Analyse Des Réactions Chimiques

Synthetic Preparation

Ethynodiol diacetate is synthesized from norethisterone (1 ) through stereoselective reduction and acetylation:

-

Reduction : Norethisterone undergoes reduction with lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) to yield 3β,17β-dihydroxy-17α-ethynylestr-4-ene. The bulky reducing agent ensures preferential formation of the 3β-hydroxy isomer .

-

Acetylation : The diol intermediate is acetylated using acetic anhydride or acetyl chloride, forming the 3β,17β-diacetate ester (3 ) .

Key Reaction Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Reduction | LiAlH(Ot-Bu)₃, THF, 0°C → RT | 85–90% | |

| Acetylation | Ac₂O, pyridine, RT, 12h | 95% |

Metabolic and Biotransformation Pathways

Ethynodiol diacetate undergoes extensive enzymatic modification in biological systems:

Hydrolysis

-

Esterases cleave the 3β- and 17β-acetate groups, producing ethynodiol (C₂₀H₂₈O₂) and norethisterone (C₂₀H₂₆O₂) .

Oxidation

-

Microbial cultures (e.g., Botrytis cinerea) oxidize the 3β-hydroxyl group to a ketone, forming 17α-ethynyl-17β-acetoxyestr-4-en-3-one (2 ) .

Hydroxylation

-

Fungal transformation introduces a 15β-hydroxyl group, yielding 17α-ethynyl-17β-acetoxyestr-4-en-3-one-15β-ol (2 ) .

Biotransformation Products :

Thermal Decomposition

At elevated temperatures (>200°C), ethynodiol diacetate decomposes into acrid smoke and irritating fumes, likely via:

-

Ester pyrolysis : Cleavage of acetate groups generates acetic acid derivatives.

-

Skeletal fragmentation : Breakdown of the steroidal core produces volatile hydrocarbons .

Stability Under Ambient Conditions

Analytical Characterization

Environmental Degradation

Applications De Recherche Scientifique

Contraceptive Use

Mechanism of Action

Ethynodiol diacetate functions as a progestin, mimicking the natural hormone progesterone. By binding to progesterone receptors, it inhibits ovulation, alters the endometrial lining, and thickens cervical mucus to prevent sperm penetration. This mechanism ensures effective contraception when used in combination with estrogens, such as ethinyl estradiol or mestranol .

Clinical Efficacy

A significant study involving 7,759 women assessed the safety and efficacy of EDA combined with ethinyl estradiol (EE). The results indicated a pregnancy rate of only 0.7% during the initial months of use, confirming its effectiveness as a contraceptive . Additionally, EDA has been shown to provide adequate menstrual cycle control and prevent ovulation even at low doses .

Hormonal Therapy

Menstrual Disorders

Ethynodiol diacetate is also utilized in treating various menstrual disorders due to its ability to regulate hormonal levels. It can help manage conditions such as dysmenorrhea (painful periods) and endometriosis by stabilizing hormonal fluctuations .

Postmenopausal Hormone Therapy

Although not as common as other progestins, EDA can be used in hormone replacement therapy (HRT) for postmenopausal women. It helps to mitigate symptoms associated with menopause by providing progestogenic support, thereby reducing risks associated with unopposed estrogen therapy .

Research Applications

Drug Repurposing

Recent studies have explored the potential of repurposing EDA for other therapeutic uses, particularly in the context of drug development for conditions like COVID-19. The rapid modification of existing drugs like EDA could offer a faster route to effective treatments during health crises .

Biocatalytic Transformations

Research has demonstrated that fungi can biocatalytically modify EDA to produce metabolites with anti-proliferative activities. For instance, transformed products exhibited significant inhibitory effects on acetylcholinesterase, suggesting potential neuroprotective applications .

Safety and Side Effects

While EDA is generally considered safe for use in contraception and hormonal therapy, some side effects have been reported. Common adverse reactions include nausea, headaches, and mood changes. A study indicated that only 4.4% of patients experienced adverse reactions severe enough to discontinue use . Long-term studies have also evaluated its impact on carbohydrate metabolism, showing no significant hyperglycemic effects compared to other combination contraceptives .

Comprehensive Data Table

Mécanisme D'action

Ethyndiol Diacetate acts as a progestin by mimicking the effects of natural progesterone. It binds to progesterone receptors in the body, leading to the suppression of ovulation. The compound maintains high levels of synthetic progesterone, tricking the body into thinking that ovulation has already occurred, thereby preventing the release of eggs from the ovaries . Additionally, it has weak androgenic and estrogenic activity, contributing to its overall hormonal effects .

Comparaison Avec Des Composés Similaires

Norethisterone: The active metabolite of Ethyndiol Diacetate, used in various hormonal contraceptives.

Ethinylestradiol: Often combined with this compound in oral contraceptives.

Mestranol: Another estrogen used in combination with this compound.

Uniqueness: this compound is unique due to its dual acetylation, which enhances its stability and bioavailability compared to its non-acetylated counterparts. Its ability to act as a prodrug, converting to norethisterone in the body, provides a controlled release of the active hormone, making it an effective component in contraceptive formulations .

Propriétés

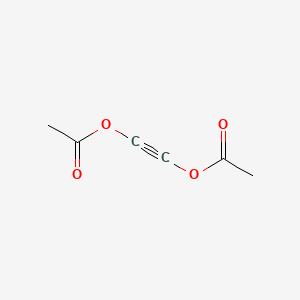

IUPAC Name |

2-acetyloxyethynyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O4/c1-5(7)9-3-4-10-6(2)8/h1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBWZJWMTDFDIFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC#COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.